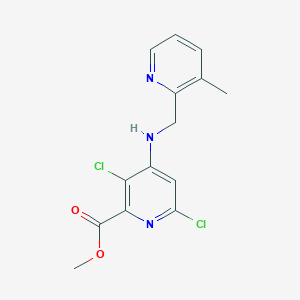
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate core substituted with chlorine atoms and a methylpyridinylmethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with 3-methyl-2-pyridinemethanamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications .
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyridine: This compound shares a similar pyridine core but differs in its functional groups and substitution pattern.
4-Methylpyridin-2-amine: Another related compound with a pyridine core, used as a pharmaceutical intermediate.
Uniqueness
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is unique due to its specific substitution pattern and the presence of both chlorine and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate, with the CAS number 1259329-30-0, is a compound of interest due to its potential biological activities. Its molecular formula is C14H13Cl2N3O2, and it has been synthesized for various applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a complex structure characterized by:
- Molecular Weight : 326.1779 g/mol
- Molecular Formula : C14H13Cl2N3O2
- SMILES Notation :
COC(=O)c1nc(Cl)cc(c1Cl)NCc1ncccc1C
This compound is believed to interact with specific biological targets within cells, particularly enzymes and receptors. The compound's activity may involve:
- Enzyme Inhibition : It can bind to active sites of enzymes, thereby modulating their activity.
- Signal Transduction Pathways : It may influence pathways involved in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines in vitro. For instance, it was found to significantly reduce the growth of colorectal adenocarcinoma cells, showcasing its potential as a therapeutic agent.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. |
| Anticancer Activity | Demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects. |
Synthetic Routes
The synthesis of this compound typically involves:
- Chlorination : Using chlorinating agents such as thionyl chloride.
- Amide Formation : Reacting intermediates with amines to form the final compound.
- Methylation : Introducing methyl groups to enhance biological activity.
Research Applications
The compound has diverse applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
- Biological Research : Investigating cellular mechanisms and pathways influenced by this compound.
特性
分子式 |
C14H13Cl2N3O2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
methyl 3,6-dichloro-4-[(3-methylpyridin-2-yl)methylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-4-3-5-17-10(8)7-18-9-6-11(15)19-13(12(9)16)14(20)21-2/h3-6H,7H2,1-2H3,(H,18,19) |
InChIキー |
BIUKRTGSWOFVGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















